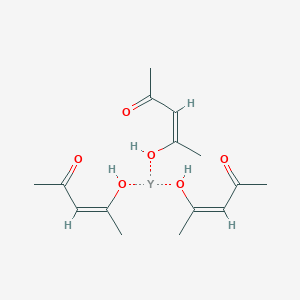
(Z)-4-hydroxypent-3-en-2-one;yttrium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-hydroxypent-3-en-2-one, also known as HPE, is a compound that has gained attention in recent years due to its potential applications in various scientific fields. One of the most notable uses of HPE is in the synthesis of yttrium, a rare earth metal that has numerous industrial and technological applications. In
Mécanisme D'action
(Z)-4-hydroxypent-3-en-2-one;yttrium acts as a chelating agent in the synthesis of yttrium, which means that it forms a complex with the metal ions and helps to stabilize them. This allows for more efficient synthesis of yttrium and improves the purity of the final product.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of (Z)-4-hydroxypent-3-en-2-one;yttrium, as it is primarily used in laboratory settings. However, studies have shown that (Z)-4-hydroxypent-3-en-2-one;yttrium has low toxicity and is generally safe to handle.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (Z)-4-hydroxypent-3-en-2-one;yttrium in lab experiments is its ability to improve the purity and yield of the final product. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, (Z)-4-hydroxypent-3-en-2-one;yttrium can be sensitive to air and moisture, which can impact its stability and effectiveness in certain experiments.
Orientations Futures
There are numerous future directions for research on (Z)-4-hydroxypent-3-en-2-one;yttrium and its applications. One potential area of focus is on improving the synthesis method of (Z)-4-hydroxypent-3-en-2-one;yttrium to make it more efficient and cost-effective. Additionally, researchers could explore the use of (Z)-4-hydroxypent-3-en-2-one;yttrium in the synthesis of other rare earth metals, as well as its potential applications in other scientific fields beyond yttrium synthesis. Finally, further studies could be conducted to investigate the biochemical and physiological effects of (Z)-4-hydroxypent-3-en-2-one;yttrium, as well as its potential toxicity and safety concerns.
Méthodes De Synthèse
(Z)-4-hydroxypent-3-en-2-one;yttrium can be synthesized through the aldol condensation of acetaldehyde and acetone. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and yields (Z)-4-hydroxypent-3-en-2-one;yttrium as the main product. This compound can then be further purified through recrystallization using a solvent such as ethanol.
Applications De Recherche Scientifique
One of the most significant scientific research applications of (Z)-4-hydroxypent-3-en-2-one;yttrium is in the synthesis of yttrium. Yttrium is a rare earth metal that has numerous industrial and technological applications, such as in the production of superconductors, lasers, and phosphors. (Z)-4-hydroxypent-3-en-2-one;yttrium is used as a chelating agent in the synthesis of yttrium, which helps to improve the purity and yield of the final product.
Propriétés
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;yttrium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Y/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVNEXOFRRYWML-LNTINUHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Y] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Y] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6Y |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-hydroxypent-3-en-2-one;yttrium | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)



